molecular formula C18H16N4O2S B2813711 (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate CAS No. 1424470-10-9

(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B2813711
CAS No.: 1424470-10-9
M. Wt: 352.41
InChI Key: NFJIETJUEWJXOB-UHFFFAOYSA-N
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Description

(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a complex organic compound that features a cyanoindolizinyl group and a dimethyl-methylsulfanyl-pyrimidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizinyl and pyrimidine intermediates separately, followed by their coupling.

    Indolizinyl Intermediate Synthesis: The indolizinyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative. This reaction often requires a strong acid catalyst and elevated temperatures.

    Pyrimidine Intermediate Synthesis: The pyrimidine intermediate is prepared by reacting a suitable nitrile with a methylsulfanyl derivative under basic conditions. This step may involve the use of reagents like sodium hydride or potassium tert-butoxide.

    Coupling Reaction: The final step involves coupling the indolizinyl and pyrimidine intermediates. This can be achieved through a nucleophilic substitution reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

In chemistry, (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine structures, such as indolizine-3-carboxylates, which are known for their biological activity.

    Pyrimidine Derivatives: Compounds like 2,4-dimethyl-6-(methylsulfanyl)pyrimidine, which share the pyrimidine core and exhibit various chemical reactivities.

Uniqueness

(1-Cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is unique due to the combination of its indolizine and pyrimidine moieties

Properties

IUPAC Name

(1-cyanoindolizin-2-yl)methyl 2,4-dimethyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-11-16(17(25-3)21-12(2)20-11)18(23)24-10-13-9-22-7-5-4-6-15(22)14(13)8-19/h4-7,9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJIETJUEWJXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)SC)C(=O)OCC2=CN3C=CC=CC3=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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